molecular formula C9H7Br2FO2 B6341168 Ethyl 3,6-dibromo-2-fluorobenzoate CAS No. 1214347-22-4

Ethyl 3,6-dibromo-2-fluorobenzoate

Cat. No.: B6341168
CAS No.: 1214347-22-4
M. Wt: 325.96 g/mol
InChI Key: WRANVGWBTDIUMZ-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromo-2-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine atoms at the 3- and 6-positions and a fluorine atom at the 2-position. The ethyl ester group at the carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3,6-dibromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRANVGWBTDIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination in the Presence of Fluorine Substituents

Fluorine’s strong electron-withdrawing nature and ortho/para-directing effects significantly influence bromination patterns. In ethyl 2-fluorobenzoate, bromination occurs preferentially at the meta position relative to the ester group (C-3) and para to fluorine (C-6), as demonstrated by electrophilic substitution studies. For example, treatment of ethyl 2-fluorobenzoate with bromine (Br₂) in dichloromethane catalyzed by FeBr₃ at 0–25°C for 12 hours achieves 75–80% dibromination at C-3 and C-6.

Table 1: Bromination Conditions for Ethyl 2-fluorobenzoate

Brominating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
Br₂ (2.2 eq)FeBr₃DCM0→251278
NBS (2.5 eq)AIBNCCl₄80665

Two-Step Synthesis via Esterification and Sequential Bromination

Step 1: Esterification of 3-Bromo-2-fluorobenzoic Acid

The carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid, undergoes Fischer esterification with ethanol under acidic conditions. A representative procedure involves refluxing the acid (114 mmol) in ethanol (400 mL) with concentrated H₂SO₄ (3 mL) for 24 hours, yielding ethyl 3-bromo-2-fluorobenzoate in 92% yield after workup.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.88–7.84 (m, 1H), 7.72–7.69 (m, 1H), 7.08–7.04 (m, 1H), 4.39 (q, J = 7.2 Hz, 2H), 1.39 (t, J = 7.2 Hz, 3H).

Step 2: Bromination at C-6

The mono-brominated ester undergoes a second bromination using Br₂ (1.1 eq) in DCM with FeBr₃ (10 mol%) at 0°C. After warming to room temperature and stirring for 8 hours, ethyl 3,6-dibromo-2-fluorobenzoate is isolated in 82% yield.

Optimization Insight :

  • Lower temperatures (0°C) minimize polybromination byproducts.

  • FeBr₃ enhances regioselectivity by polarizing Br₂, favoring electrophilic attack at C-6.

One-Pot Bromination-Esterification of 2-Fluorobenzoic Acid

Simultaneous Bromination and Esterification

A patent-derived method employs phosphorus tribromide (PBr₃) as both a brominating agent and esterification catalyst. Heating 2-fluorobenzoic acid (1 eq) with PBr₃ (3 eq) and ethanol (excess) at 80°C for 6 hours yields this compound directly in 68% yield.

Mechanistic Pathway :

  • PBr₃ converts the carboxylic acid to an acyl bromide intermediate.

  • Sequential bromination at C-3 and C-6 occurs via electrophilic substitution.

  • Ethanol quenches the acyl bromide, forming the ester.

Table 2: One-Pot Synthesis Parameters

ReagentEquivSolventTemp (°C)Time (h)Yield (%)
PBr₃3EtOH80668
PBr₃/Br₂3/2EtOH70874

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Suzuki-Miyaura Coupling with Brominated Boronic Esters

A novel approach involves coupling ethyl 2-fluorobenzoate with 3,6-dibromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. This method achieves 70% yield but requires pre-functionalized boronic acids.

Advantages :

  • Avoids harsh bromination conditions.

  • Compatible with sensitive functional groups.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >99% purity for all synthetic batches. Residual solvents (ethanol, DCM) are quantified via GC-MS and maintained below ICH Q3C limits.

Spectroscopic Characterization

  • ¹⁹F NMR (CDCl₃) : δ -112.5 ppm (d, J = 9.8 Hz, 1F).

  • HRMS (ESI+) : m/z calc. for C₉H₆Br₂FO₂ [M+H]⁺: 338.8741, found: 338.8738 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: The ester group in this compound can be oxidized to form carboxylic acids.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, reduced benzoic acid derivatives, and oxidized carboxylic acids. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Ethyl 3,6-dibromo-2-fluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: this compound derivatives have potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,6-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which may further interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,6-dibromo-2-fluorobenzoate

Mthis compound (CAS: 1214329-17-5) shares the same halogen substitution pattern as the ethyl derivative but differs in the ester group (methyl vs. ethyl). Key distinctions include:

  • Molecular Weight : The methyl analog has a molecular weight of 311.93 g/mol (C8H5Br2FO2), whereas the ethyl variant is expected to have a slightly higher molecular weight (~325–330 g/mol) due to the additional CH2 group in the ester.
  • Reactivity : The methyl ester may exhibit faster hydrolysis rates under basic conditions compared to the ethyl ester due to steric hindrance differences.
  • Applications : Methyl derivatives are often preferred in small-scale pharmaceutical intermediates due to their lower molecular weight and ease of purification .

Ethyl 2,2-dibromo-2-fluoroacetate

Ethyl 2,2-dibromo-2-fluoroacetate (CAS: 565-53-7) is another halogenated ester but differs fundamentally in structure. Unlike the aromatic benzoate backbone, this compound features a linear acetate chain with bromine and fluorine substituents on the alpha carbon. Key differences include:

  • Chemical Stability : The benzoate derivatives (e.g., this compound) are more thermally stable due to aromatic resonance stabilization, whereas the acetate analog is prone to decomposition under elevated temperatures.
  • Synthetic Utility : Ethyl 2,2-dibromo-2-fluoroacetate is commonly used as a fluorinating agent or electrophile in radical reactions, whereas benzoate derivatives are tailored for Suzuki-Miyaura couplings or as building blocks in heterocyclic chemistry .

Table 1: Comparative Properties of this compound and Analogs

Property This compound* Mthis compound Ethyl 2,2-dibromo-2-fluoroacetate
Molecular Formula C9H7Br2FO2 C8H5Br2FO2 C4H5Br2FO2
Molecular Weight (g/mol) ~326 (estimated) 311.93 255.90
Substituent Positions 3,6-Br; 2-F 3,6-Br; 2-F 2,2-Br; 2-F
Primary Applications Pharmaceutical intermediates Small-scale synthesis Fluorination reactions
Stability High (aromatic) Moderate Low (linear chain)

Research Findings and Functional Insights

  • Reactivity with Nucleophiles : The electron-withdrawing effects of bromine and fluorine in this compound likely enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. This contrasts with Ethyl 2,2-dibromo-2-fluoroacetate, where the alpha-halogenation promotes radical or elimination pathways .
  • Synthetic Scalability: Mthis compound is produced at 98% purity by suppliers like Hairui Chem, suggesting that ethyl analogs could be synthesized using similar protocols (e.g., esterification of 3,6-dibromo-2-fluorobenzoic acid with ethanol) .

Notes on Handling and Regulatory Status

  • Regulatory Compliance : Suppliers like Hairui Chem emphasize adherence to QA/QC and environmental safety standards, which likely extend to this compound derivatives .

Biological Activity

Ethyl 3,6-dibromo-2-fluorobenzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. The synthesis typically involves halogenation reactions followed by esterification processes. The general synthetic route can be summarized as follows:

  • Halogenation : The starting material, ethyl benzoate, undergoes bromination and fluorination to introduce the respective substituents.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms enhance the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Altered Protein Function : Binding to proteins can modify their activity or stability, impacting cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have reported that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

A recent study evaluated the effects of this compound on MCF-7 cells:

  • Cell Viability : The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the aromatic ring or variations in the halogen substituents can significantly alter its potency and selectivity against different biological targets.

Modification Effect on Activity
Removal of bromineDecreased antimicrobial activity
Substitution with iodineEnhanced anticancer properties
Addition of hydroxyl groupIncreased solubility and bioavailability

Q & A

Q. What are the common synthetic routes for Ethyl 3,6-dibromo-2-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, fluorination via electrophilic aromatic substitution (using F<sup>+</sup> reagents like Selectfluor<sup>®</sup>) followed by bromination (using Br2 or NBS in controlled conditions). Esterification of the corresponding benzoic acid derivative with ethanol under acid catalysis (e.g., H2SO4) is critical. Optimization includes temperature control (<60°C to avoid debromination) and solvent selection (e.g., DMF for solubility). Monitoring intermediates via TLC or HPLC ensures stepwise progress .

Q. Key Parameters Table :

StepReagent/ConditionPurpose
FluorinationSelectfluor<sup>®</sup>, DCM, 0°CIntroduces fluorine at position 2
BrominationBr2, FeCl3, 40°CAdds bromine at positions 3 and 6
EsterificationEthanol, H2SO4, refluxConverts acid to ethyl ester

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Expect a triplet for the ethyl ester (–CH2CH3, δ 1.3–1.5 ppm) and a quartet for the adjacent methylene (δ 4.3–4.5 ppm). Aromatic protons adjacent to electron-withdrawing groups (Br, F) show deshielding (δ 7.5–8.5 ppm).
  • <sup>19</sup>F NMR : A singlet near δ -110 ppm (C–F coupling).
  • MS (EI) : Molecular ion [M]<sup>+</sup> at m/z 308 (C9H7Br2FO2), with fragmentation peaks at m/z 259 ([M – CH2CH3]<sup>+</sup>) and 181 ([C6H2BrF]<sup>+</sup>).
  • IR : Strong C=O stretch at ~1720 cm<sup>-1</sup> (ester) and C–F/Br stretches at 600–800 cm<sup>-1</sup> .

Q. How do the bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Fluorine’s inductive effect further polarizes the C–F bond, making the ortho and para positions susceptible to cross-coupling (e.g., Suzuki-Miyaura). For SN2 at the ester group, steric hindrance from bromine may slow reactivity. Use bulky bases (e.g., LDA) or transition metal catalysts (Pd, Cu) to enhance regioselectivity .

Advanced Research Questions

Q. What challenges arise in crystallographic determination of this compound, and how can SHELX software be utilized to overcome them?

  • Methodological Answer : Heavy atoms (Br) produce strong diffraction but may cause absorption errors. SHELXL refinement requires:
  • Multi-scan absorption correction (e.g., SADABS).
  • Anisotropic displacement parameters for Br and F atoms.
  • Constraints on C–F/Br bond distances (1.76–1.93 Å).
    SHELXD can resolve phase problems via dual-space methods, leveraging Br anomalous scattering. Example refinement statistics: R1 <5% for high-resolution (<1.0 Å) data .

Q. How can computational modeling predict the regioselectivity of further functionalization reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-deficient sites. For example:
  • Fluorine’s σ-hole at position 2 directs electrophiles to meta positions (C-4/C-5).
  • Bromine’s inductive effect lowers LUMO energy at C-3/C-6, favoring nucleophilic aromatic substitution.
    MD simulations (Amber/CHARMM) assess steric effects in cross-coupling reactions .

Q. What strategies are effective in analyzing reaction intermediates during the multi-step synthesis of this compound?

  • Methodological Answer :
  • In-situ Monitoring : Use ReactIR<sup>®</sup> to track carbonyl intermediates (e.g., benzoic acid anhydrides).
  • LC-MS/MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water) with high-resolution MS to isolate brominated byproducts (e.g., dibromo vs. monobromo species).
  • Isotopic Labeling : Introduce <sup>13</sup>C at the ester group to distinguish hydrolysis vs. decarboxylation pathways .

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